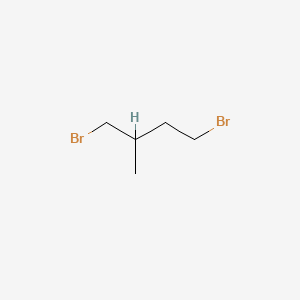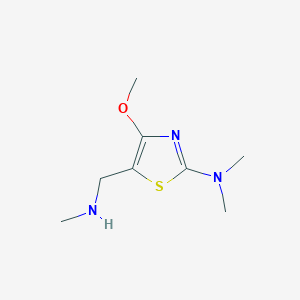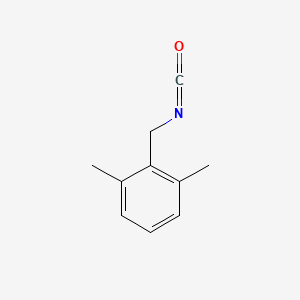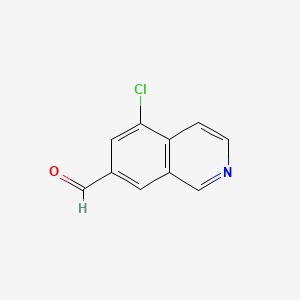
tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(3-acetyl-4-hydroxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate typically involves the reaction of 3-acetyl-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of 3-acetyl-4-ketophenylcarbamate
Reduction: Formation of 3-(1-hydroxyethyl)-4-hydroxyphenylcarbamate
Substitution: Formation of various substituted carbamates depending on the substituent used
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is used to protect amines during chemical reactions.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl N-(3-acetyl-4-hydroxyphenyl)carbamate is unique due to the presence of both an acetyl group and a hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
- tert-Butyl N-(4-hydroxyphenyl)carbamate lacks the acetyl group, which may result in different chemical and biological properties.
- tert-Butyl N-(3-formyl-4-hydroxyphenyl)carbamate has a formyl group instead of an acetyl group, leading to different reactivity in chemical reactions.
- tert-Butyl N-(3-hydroxypropyl)carbamate has a different substitution pattern, affecting its overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(15)10-7-9(5-6-11(10)16)14-12(17)18-13(2,3)4/h5-7,16H,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTLHZHEOLHJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)






